Product packaging for H-Glu(Otbu)-Allyl Ester HCl(Cat. No.:CAS No. 1214283-78-9)

H-Glu(Otbu)-Allyl Ester HCl

Cat. No.: B3090841
CAS No.: 1214283-78-9
M. Wt: 279.76 g/mol
InChI Key: KDXLQFSCMUQFLS-FVGYRXGTSA-N
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Description

Significance of Protected Amino Acid Derivatives in Modern Organic Synthesis

In the multistep synthesis of complex organic molecules, functional groups that are not intended to react in a particular step must be temporarily masked. This is achieved through the use of "protecting groups," which are reversibly attached to a functional group to decrease its reactivity. This strategy is fundamental to achieving chemoselectivity, preventing undesired side reactions, and ensuring high yields of the target molecule.

Protected amino acid derivatives are of particular importance in organic synthesis, most notably in the assembly of peptides. To form a peptide bond between two amino acids, the amino group of one must react with the carboxyl group of the other. However, amino acids are bifunctional, containing both an amino and a carboxyl group, which would lead to uncontrolled polymerization without protection. To direct the synthesis, the α-amino group of one amino acid and the α-carboxyl group of the other are temporarily blocked. Furthermore, the reactive side chains of many amino acids must also be protected throughout the synthesis.

A key concept in this field is "orthogonal protection," a strategy that allows for the selective removal of one protecting group in a molecule that contains several different types of protecting groups, without affecting the others. peptide.comwikipedia.org For instance, the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by base, while the tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ester groups are cleaved by acid. wikipedia.orgresearchgate.net The allyl group, removable by palladium catalysis, adds another layer of orthogonality. google.comgoogle.com This allows chemists to perform specific modifications, such as branching or cyclization of the peptide chain, at precise locations. sigmaaldrich.com

Contextualizing Glutamic Acid as a Fundamental Chiral Building Block

Glutamic acid is one of the 20 proteinogenic amino acids and, as a product of nature, is an inexpensive and readily available chiral compound. acs.org In the field of organic synthesis, such readily available, optically active compounds are referred to as "chiral synthons" or "chiral building blocks." acs.orgjst.go.jpnih.govacs.orgresearchgate.net They serve as valuable starting materials for the enantioselective synthesis of complex target molecules, where controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial.

The use of glutamic acid as a chiral synthon provides chemists with a predefined stereocenter, which can be manipulated through various chemical reactions to build up more complex structures with the desired chirality. acs.orgjst.go.jpnih.gov This is particularly important in the pharmaceutical industry, where often only one enantiomer (mirror-image isomer) of a drug is biologically active, while the other may be inactive or even cause harmful side effects. The varied use of glutamic acid in the synthesis of diverse, biologically active compounds underscores its importance as a fundamental chiral building block in the chemist's toolbox. acs.org

Overview of H-Glu(Otbu)-Allyl Ester Hydrochloride as a Key Intermediate in Peptide Chemistry

H-Glu(Otbu)-Allyl Ester Hydrochloride is a strategically designed derivative of L-glutamic acid that serves as a versatile intermediate in peptide synthesis. chemicalbook.comlookchem.com Its utility stems from the specific arrangement of its protecting groups, which allows for a high degree of synthetic flexibility.

The key features of this compound are:

A free α-amino group: Presented as a hydrochloride salt for improved stability and handling, this amine is readily available to form a peptide bond with the activated carboxyl group of another amino acid, allowing for the stepwise elongation of a peptide chain.

A γ-tert-butyl (OtBu) ester: The carboxylic acid in the side chain of glutamic acid is protected as a tert-butyl ester. This group is stable under the conditions used for peptide coupling and is also resistant to the basic conditions used to remove Fmoc groups. It is, however, readily cleaved by strong acids like trifluoroacetic acid (TFA), typically in the final step of the synthesis. acs.orgrsc.org

An α-allyl ester: The carboxylic acid at the alpha position is protected as an allyl ester. The allyl group is notable for its stability towards both the acidic and basic conditions commonly employed in peptide synthesis. google.com Its removal is achieved under very mild and specific neutral conditions using a palladium catalyst, a process that does not affect acid- or base-labile protecting groups. google.comamazonaws.com

This combination of an acid-labile side-chain protection and a palladium-labile C-terminal protection is a prime example of an orthogonal protection scheme. google.comub.edu This orthogonality is highly valuable for the synthesis of complex peptides. For example, it allows for the on-resin cyclization of a peptide chain (head-to-tail) or the attachment of other molecules to the side chain of the glutamic acid residue after the main peptide backbone has been assembled. google.commdpi.com

Historical Development and Evolution of Protecting Group Strategies for Glutamic Acid

The challenge of synthesizing peptides has driven significant innovation in the development of protecting group strategies. Early peptide synthesis in solution relied on the benzyloxycarbonyl (Z or Cbz) group for α-amino protection. For glutamic acid, the side-chain carboxyl group was often protected as a benzyl (B1604629) (Bzl) ester. thieme-connect.de Both of these groups are typically removed by catalytic hydrogenation or strong acids.

A major breakthrough was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield. The initial "Boc/Bzl" strategy employed the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and more acid-stable benzyl-based groups for permanent side-chain protection. peptide.com This was not a truly orthogonal system, as both types of groups were acid-labile, relying on different degrees of acid sensitivity for selective removal. peptide.com

The introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group led to the development of the now widely used "Fmoc/tBu" orthogonal strategy. ub.edu In this approach, the Fmoc group on the α-amino function is removed with a mild base (like piperidine), while the acid-labile tert-butyl (tBu) based groups protecting the side chains remain intact. researchgate.net For glutamic acid, the side-chain γ-carboxyl group is commonly protected as a tert-butyl ester (OtBu), which is stable to piperidine (B6355638) but cleaved at the end of the synthesis with trifluoroacetic acid (TFA). acs.orggoogle.comgoogle.com

To allow for even more complex synthetic routes, a "third dimension" of orthogonality was introduced with protecting groups that are stable to both acids and bases. google.com The allyl group is a prime example. google.com Protecting the C-terminal α-carboxyl group as an allyl ester, as seen in H-Glu(Otbu)-Allyl Ester HCl, or the side-chain carboxyl group as an allyl ester, allows for its selective removal using palladium catalysis without affecting either Fmoc or tBu groups. google.comamazonaws.comnih.gov This evolution has provided chemists with the tools to selectively unmask and modify specific sites within a growing peptide chain, enabling the synthesis of highly complex and functional peptide-based molecules. google.com

Data Tables

Table 1: Physicochemical Properties of H-Glu(Otbu)-Allyl Ester Hydrochloride

Property Value Reference
CAS Number 1214283-78-9 chemsrc.com
Molecular Formula C₁₂H₂₂ClNO₄ chemsrc.com
Molecular Weight 279.76 g/mol chemsrc.com
Common Name 1-allyl 5-tert-butyl L-glutamate hydrochloride chemsrc.com

| Application | Pharmaceutical intermediate, Custom peptide synthesis | chemicalbook.comlookchem.com |

Table 2: Common Side-Chain Protecting Groups for Glutamic Acid and their Cleavage Conditions

Protecting Group Structure Cleavage Conditions Orthogonal To Reference
Benzyl (Bzl) Ester -CH₂-Ph Catalytic Hydrogenation (e.g., H₂/Pd); Strong Acid (e.g., HF, HBr) Fmoc, Allyl thieme-connect.de
tert-Butyl (tBu) Ester -C(CH₃)₃ Strong Acid (e.g., Trifluoroacetic Acid - TFA) Fmoc, Allyl, Cbz wikipedia.orgacs.org

| Allyl (All) Ester | -CH₂-CH=CH₂ | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) | Fmoc, tBu/Boc, Cbz | google.comamazonaws.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22ClNO4 B3090841 H-Glu(Otbu)-Allyl Ester HCl CAS No. 1214283-78-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4.ClH/c1-5-8-16-11(15)9(13)6-7-10(14)17-12(2,3)4;/h5,9H,1,6-8,13H2,2-4H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXLQFSCMUQFLS-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H Glu Otbu Allyl Ester Hydrochloride

Strategies for Differential Protection of Glutamic Acid Carboxyl Functions

The core challenge in synthesizing H-Glu(Otbu)-Allyl Ester HCl lies in the orthogonal protection of the α- and γ-carboxylic acids of glutamic acid. Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under very different chemical conditions, allowing one to be cleaved while the other remains intact. organic-chemistry.org For this specific molecule, the allyl group (All) and the tert-butyl group (tBu or OtBu) are employed. The allyl ester is stable to acidic conditions (like those used to remove tert-butyl groups) and basic conditions (used to remove Fmoc groups), but it is selectively cleaved by palladium catalysts. peptide.com Conversely, the tert-butyl ester is stable to bases and catalytic hydrogenation but is readily removed by moderate to strong acids like trifluoroacetic acid (TFA). peptide.comorganic-chemistry.org

Introduction of the α-Allyl Ester Protecting Group

Another approach involves the direct esterification of a suitably protected glutamic acid derivative. For example, N-protected glutamic acid can be reacted with allyl alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). The selectivity for the α-position over the γ-position often depends on the specific reaction conditions and the other protecting groups already present on the molecule. The allyl ester's functionality is valuable not only for protection but also for enabling bioconjugation reactions. chemimpex.comchemimpex.com

Method Reagents Typical Starting Material Key Features
Mitsunobu ReactionAllyl alcohol, PPh₃, DIADN-protected glutamic acid derivative (e.g., N-Boc-Glu-OtBu)Mild conditions; potential for stereochemical inversion. nih.gov
Acid-Catalyzed EsterificationAllyl alcohol, Acid Catalyst (e.g., H₂SO₄)N-protected glutamic acidDirect method; requires careful control for selectivity. google.com
DCC/DMAP CouplingAllyl alcohol, DCC, DMAPN-protected glutamic acidHigh-yielding; racemization risk must be managed.

Introduction of the γ-tert-Butyl Ester Protecting Group

The introduction of the tert-butyl ester at the γ-carboxyl position is equally crucial. A widely used method is the transesterification of glutamic acid or its derivative with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid (HClO₄). nih.govgoogle.com This approach can be used to synthesize di-tert-butyl esters, from which the desired mono-protected compound can be obtained through selective hydrolysis or by using a starting material where the α-carboxyl group is already protected. google.comgoogle.com

Alternatively, the γ-carboxyl group of an N-protected glutamic acid can be esterified using isobutylene (B52900) under acidic catalysis. The steric hindrance of the tert-butyl group makes its introduction more challenging than that of smaller alkyl esters, but it provides excellent stability under a variety of reaction conditions. organic-chemistry.org The synthesis often begins with a commercially available precursor like L-pyroglutamic acid, which can be converted to the desired γ-tert-butyl ester through a multi-step sequence. nih.gov

Method Reagents Typical Starting Material Key Features
Transesterificationtert-Butyl acetate, Perchloric acidL-Glutamic acid or N-protected derivativeEfficient for large-scale synthesis. nih.govgoogle.com
Reaction with IsobutyleneIsobutylene, Acid Catalyst (e.g., H₂SO₄)N-protected glutamic acidDirect tert-butylation; requires handling of a gaseous reagent.
From Pyroglutamic AcidMulti-step sequence involving tert-butyl acetateL-Pyroglutamic acidUtilizes a readily available and cyclic starting material to control regioselectivity. nih.gov

Solution-Phase Synthesis Approaches for H-Glu(Otbu)-Allyl Ester Hydrochloride

Esterification Reactions and Optimization of Yields

N-protection: The free amino group of H-Glu(OtBu)-OH is first protected, often with a Boc or Fmoc group, to prevent side reactions during the subsequent esterification step.

α-Allyl Esterification: The remaining free α-carboxylic acid is then esterified using allyl alcohol with a suitable coupling agent or under acid catalysis.

N-deprotection: The N-protecting group is removed. For example, a Boc group is cleaved with an acid like TFA.

Salt Formation: The resulting free amine is then converted to its hydrochloride salt.

Optimizing yields involves carefully controlling reaction conditions such as temperature, reaction time, and stoichiometry of reagents at each step. Purification of intermediates, often by flash chromatography or recrystallization, is essential to ensure high purity of the final product. For instance, in a Mitsunobu reaction, removing byproducts like triphenylphosphine oxide and the hydrazide derivative is crucial. nih.gov

Role of the Hydrochloride Salt Formation in Purification and Stability

The final step in the synthesis is the formation of the hydrochloride salt. Amino acid esters in their free base form can be unstable, prone to degradation (e.g., cyclization to form pyroglutamate derivatives) or difficult to handle as they are often oils. rsc.orgquora.com Converting the final compound to its hydrochloride salt addresses several issues:

Enhanced Stability: The salt form is generally more stable and has a longer shelf life, protecting the amino group from unwanted side reactions and the ester from hydrolysis. quora.com

Improved Handling: The hydrochloride salt is typically a crystalline solid, which is easier to handle, weigh, and store compared to the often-oily free base. researchgate.net

Purification: Salt formation provides an effective method for purification. The hydrochloride salt can often be precipitated from an organic solvent (like diethyl ether) by bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent. researchgate.net This process effectively separates the desired product from non-basic impurities.

Solubility: Hydrochloride salts of amino acid esters generally exhibit improved solubility in aqueous solutions or polar organic solvents, which can be advantageous for subsequent reactions. quora.com

The free base can be regenerated from the hydrochloride salt just before use by neutralization with a non-nucleophilic base, followed by extraction into an organic solvent. google.comresearchgate.net

Stereochemical Control and Purity Considerations in Synthesis

Maintaining the L-configuration at the α-carbon of glutamic acid is paramount, as the biological activity of peptides is highly dependent on their stereochemistry. Several factors during the synthesis can lead to racemization (the formation of an equal mixture of L- and D-enantiomers).

Potential sources of racemization include:

Esterification: The activation of the carboxyl group during esterification, particularly with coupling reagents, can lead to the formation of oxazolone intermediates, which are susceptible to racemization. The choice of coupling reagents and the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) can mitigate this risk.

Base-Catalyzed Epimerization: Exposure to strong bases can cause the deprotonation of the α-carbon, leading to racemization. Therefore, the choice of base and reaction conditions during steps like N-protection or deprotection is critical.

Purification: Diastereomeric impurities, if formed, must be removed. Chromatographic techniques, such as flash chromatography or preparative HPLC, are often employed to separate stereoisomers. nih.gov

The purity of the final this compound is typically assessed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and the position of the protecting groups, High-Performance Liquid Chromatography (HPLC) to determine chemical and enantiomeric purity, and Mass Spectrometry (MS) to confirm the molecular weight.

Diastereoselective Synthesis Approaches (if applicable to specific routes)

For the direct synthesis of H-Glu(Otbu)-Allyl Ester Hydrochloride from L-glutamic acid, the concept of diastereoselective synthesis is not directly applicable. This is because the synthesis involves the functionalization of a molecule with a single, pre-existing stereocenter (the α-carbon). No new stereocenters are created during the esterification reactions. Therefore, the primary stereochemical challenge is the retention of configuration (i.e., preventing racemization), as discussed in the previous section, rather than controlling the formation of diastereomers.

However, diastereoselective synthesis is a highly relevant and critical concept in the broader context of synthesizing glutamic acid analogs or derivatives where additional chiral centers are introduced. beilstein-journals.org For instance, in the synthesis of hydroxyglutamic acids, where a hydroxyl group is added to the carbon backbone, a new stereocenter is created. beilstein-journals.org In such cases, the synthetic route must be designed to control the relative stereochemistry between the original α-carbon and the newly formed chiral center.

These advanced syntheses often employ methods such as:

Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

Substrate-controlled reactions: The existing stereocenter in the starting material influences the stereochemical course of the reaction.

Chiral catalysts: Asymmetric catalysts are used to favor the formation of one diastereomer over another.

While these methods are not required for the specific preparation of this compound from L-glutamic acid, they are fundamental in the field of amino acid chemistry for creating structurally diverse and complex analogs for research and pharmaceutical development. beilstein-journals.org

Orthogonal Protecting Group Strategies and Selective Deprotection

Selective Cleavage of the Allyl Ester (OAll) Protecting Group

The selective removal of the allyl ester is a mild and efficient process, making it a valuable tool in peptide synthesis. acsgcipr.org This deprotection is typically achieved through a palladium(0)-catalyzed reaction. ug.edu.pl

The core of allyl ester cleavage involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which facilitates the transfer of the allyl group to a nucleophilic scavenger. acsgcipr.orgug.edu.pl

The catalytic cycle is understood to proceed through a series of well-defined steps. csbsju.edumdpi.com The process begins with the oxidative addition of the allyl ester to the Pd(0) center. csbsju.educaltech.edu This step involves the coordination of the palladium to the double bond of the allyl group, followed by cleavage of the carbon-oxygen bond, resulting in a π-allylpalladium(II) complex. acsgcipr.orgcaltech.edu

Once the π-allylpalladium(II) intermediate is formed, it readily reacts with a nucleophilic scavenger. This leads to the formation of an allylated scavenger and the regeneration of the Pd(0) catalyst, which can then participate in another catalytic cycle. The final step where the product is released is a reductive elimination . csbsju.edumdpi.com

The role of the nucleophilic scavenger is to irreversibly trap the allyl group, thereby driving the equilibrium of the reaction towards deprotection. ug.edu.pl A variety of scavengers can be employed, and the choice can influence the reaction's efficiency and compatibility with other functional groups. google.com

Commonly used scavengers include:

Phenylsilane (PhSiH₃): This is a highly effective scavenger, often used in conjunction with Pd(PPh₃)₄. ug.edu.plnih.gov

Dimethylbarbituric Acid: This scavenger is also widely used and is known for its efficiency in Pd(0)-catalyzed deallylations. organic-chemistry.org

Morpholine (B109124) and Piperidine (B6355638): These amines can also act as allyl acceptors. google.com

Tributyltin Hydride (Bu₃SnH): While effective, its toxicity and the difficulty of removing tin byproducts have limited its use. google.com

The use of scavengers is critical to prevent the re-allylation of the deprotected carboxylate or other nucleophilic sites within the peptide. ug.edu.plmasterorganicchemistry.com

The efficiency of allyl deprotection can be influenced by several factors, including the choice of solvent, catalyst loading, and temperature. lookchem.comresearchgate.net Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for this reaction. google.combiotage.com

Research has shown that the reaction conditions can be optimized to achieve rapid and complete deprotection. For instance, studies have explored the impact of different palladium sources and ligands on the reaction rate and yield. organic-chemistry.orglookchem.com The concentration of the scavenger and the reaction temperature are also key parameters that can be adjusted to ensure efficient cleavage without causing side reactions. organic-chemistry.orgresearchgate.net

Table 2: Optimization of Allyl Deprotection Conditions

ParameterConditionEffect on ReactionReference
CatalystPd(PPh₃)₄Commonly used, effective nih.govbiotage.com
ScavengerPhenylsilane (PhSiH₃)Highly efficient, drives reaction to completion ug.edu.plnih.gov
Dimethylbarbituric AcidEffective, particularly in polar protic solvents organic-chemistry.org
SolventDichloromethane (DCM)Good for swelling resin in SPPS biotage.com
Tetrahydrofuran (THF)Commonly used in solution-phase google.com
Methanol (MeOH)Can accelerate the reaction organic-chemistry.org
TemperatureRoom Temperature to 40°CMild conditions, prevents side reactions organic-chemistry.orgbiotage.com

To accelerate the deprotection process, microwave-assisted synthesis has emerged as a valuable technology. nih.govbiotage.com Microwave irradiation can significantly reduce reaction times for the cleavage of allyl and allyloxycarbonyl (Alloc) protecting groups. nih.govnih.gov For example, a deprotection that might take several hours at room temperature can often be completed in a matter of minutes with microwave heating. nih.govbiotage.com This rapid heating also helps to minimize potential side reactions and can lead to cleaner crude products. nih.gov The use of microwave conditions has been successfully applied to the on-resin deprotection of allyl esters, streamlining the solid-phase synthesis of complex peptides. nih.govnih.gov

Palladium(0)-Catalyzed Deallylation Mechanisms

Selective Cleavage of the tert-Butyl Ester (OtBu) Protecting Group

The γ-carboxyl group of the glutamic acid residue is protected by a tert-butyl (OtBu) ester. The removal of this group is a key step in many synthetic pathways, and it is typically achieved under acidic conditions.

Acid-Mediated Deprotection Mechanisms

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a different mechanism than that of simpler alkyl esters like methyl or ethyl esters. bham.ac.uk Due to the structure of the tert-butyl group, which can form a stable tertiary carbocation, the cleavage occurs via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. spcmc.ac.instackexchange.com

The steps of the AAL1 mechanism are as follows:

Protonation: An acid protonates the ester's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. acsgcipr.org

Carbocation Formation: The bond between the alkyl oxygen and the tert-butyl group cleaves. This is the rate-determining (slow) step and results in the formation of a carboxylic acid and a relatively stable tert-butyl carbocation. spcmc.ac.instackexchange.com The stability of this tertiary carbocation is a primary reason this pathway is favored over others. scribd.comucoz.com

Cation Quenching: The tert-butyl cation is then neutralized. It can be trapped by a nucleophile or, more commonly, deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.comstackexchange.com In the presence of trifluoroacetic acid (TFA), it can also form tert-butyl trifluoroacetate (B77799) as a byproduct. nih.gov

This mechanism contrasts with the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) typical for less sterically hindered esters, which involves nucleophilic attack by water at the carbonyl carbon. bham.ac.ukstackexchange.com The steric hindrance provided by the bulky t-butyl group makes the AAL1 pathway kinetically favorable. stackexchange.com

Selection of Acidic Reagents and Solvents

The deprotection of the OtBu group can be achieved using a variety of acids, with the choice depending on the desired selectivity and the stability of other functional groups in the molecule. acsgcipr.org Carboxylic acids are often protected as tert-butyl esters because they are stable under basic and neutral conditions but can be readily cleaved by acids. acsgcipr.org

Trifluoroacetic Acid (TFA): TFA is a strong acid widely used for removing t-butyl-based protecting groups. rdworldonline.comaltabioscience.com It is often used in a mixture with a solvent like dichloromethane (DCM). rdworldonline.comrsc.org The final cleavage and deprotection in Fmoc-based solid-phase peptide synthesis (SPPS) typically uses a high concentration of TFA (e.g., 95%) in the presence of scavengers to trap the released carbocations. altabioscience.compeptide.com

Hydrochloric Acid (HCl): HCl is another common reagent for OtBu cleavage. acsgcipr.org Dilute solutions of HCl in organic solvents can be effective. For example, a solution of 0.1 N HCl in hexafluoroisopropanol (HFIP) can quantitatively remove the t-butyl ester from Fmoc-Glu(OtBu)-OH within four hours at room temperature. amazonaws.com Using 4 M HCl in anhydrous dioxane is another reported method, although its selectivity can vary depending on the substrate. researchgate.net

The table below summarizes common conditions for OtBu deprotection.

ReagentSolventConditionsSelectivity NotesCitation
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)High concentration (e.g., 50-95%) for final cleavage. Low concentration (e.g., 1-5%) for selective removal of other acid-labile groups.Cleaves most t-butyl based groups (OtBu, Boc) and trityl groups. Scavengers are required to prevent side reactions. altabioscience.comrsc.orgpeptide.com
Hydrochloric Acid (HCl)Hexafluoroisopropanol (HFIP)0.1 N HCl in HFIP at room temperature for ~4 hours.Effective for quantitative removal of OtBu. HFIP enhances the acidity and solvating properties. amazonaws.com
Hydrochloric Acid (HCl)Dioxane4 M HCl in dioxane at room temperature for 30 minutes.Can offer selectivity for Nα-Boc over t-butyl esters in some peptides. researchgate.net
Aqueous Phosphoric Acid--A milder, environmentally benign option that tolerates Cbz, benzyl (B1604629) esters, and TBDMS ethers. organic-chemistry.orgorganic-chemistry.org
Cerium(III) chloride / Sodium IodideAcetonitrileStoichiometric amounts at 40-70 °C.Can selectively deprotect N-Boc protected tert-butyl esters. acs.orgresearchgate.net

Compatibility and Orthogonality with Other Common Protecting Groups (e.g., Fmoc, Boc)

In complex syntheses like solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount. nih.govbachem.com An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. altabioscience.com H-Glu(Otbu)-Allyl Ester HCl is designed for such strategies, featuring an acid-labile OtBu group and a palladium-cleavable Allyl ester.

The compatibility of this compound's protecting groups with the two most common Nα-protecting groups, Fmoc and Boc, is crucial.

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed using a solution of piperidine in a solvent like DMF. altabioscience.comgoogle.com Both the OtBu and Allyl groups are completely stable to these conditions. This makes the Fmoc/tBu/Allyl combination a powerful triorthogonal system, often used for synthesizing complex structures like cyclic peptides. nih.govcsic.es

Boc (tert-butyloxycarbonyl): This group is acid-labile, similar to the OtBu group. thermofisher.com However, conditions can often be fine-tuned to achieve selective deprotection. For instance, the Nα-Boc group can be removed with moderate acid (e.g., 4 M HCl in dioxane) while leaving the side-chain OtBu ester largely intact in many peptide sequences. researchgate.net Conversely, stronger acids or Lewis acids might be used to target the OtBu group while preserving others under specific conditions. acsgcipr.org The Allyl group is stable to the acidic conditions used for Boc removal. bachem.com

The table below outlines the orthogonality of the protecting groups relevant to this compound.

Protecting GroupTypical Cleavage ReagentStability towards Fmoc Cleavage (Piperidine)Stability towards Boc/OtBu Cleavage (Acid, e.g., TFA)Stability towards Allyl Cleavage (Pd(0) catalyst)Citation
Fmoc 20% Piperidine in DMF-StableStable altabioscience.comgoogle.com
Boc TFA, HClStable-Stable researchgate.netnih.gov
OtBu (tert-Butyl ester) TFA, HClStable-Stable altabioscience.comamazonaws.com
Allyl (Allyl ester) Pd(PPh₃)₄ / ScavengerStableStable- bachem.comgoogle.comacs.org

This high degree of orthogonality allows chemists to selectively unmask different parts of the glutamic acid residue at various stages of a synthesis, enabling the construction of intricate molecular architectures. nih.govub.edu

Advanced Applications in Peptide and Organic Synthesis

Utility in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis has revolutionized the way peptides are created, offering a streamlined and efficient method for assembling amino acid chains. The success of SPPS relies heavily on the careful selection of protecting groups that can be removed under specific conditions without affecting other parts of the peptide or the solid support.

Incorporation as a Pre-functionalized Amino Acid Residue

H-Glu(Otbu)-Allyl Ester HCl is readily incorporated into a growing peptide chain using standard SPPS protocols. nih.gov The Fmoc protecting group, which is typically present on the N-terminus of the amino acid used in SPPS, is removed using a base like piperidine (B6355638). The free amine can then be coupled to the next amino acid in the sequence. The OtBu and allyl protecting groups on the glutamic acid residue remain intact during these steps. utah.edu This allows for the precise placement of a glutamic acid residue with two distinct, orthogonally protected functionalities within the peptide sequence.

The stability of the allyl and OtBu groups to the conditions used for Fmoc-based SPPS is a key advantage. utah.edu The allyl group can be selectively removed using palladium-based catalysts, while the OtBu group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). utah.educsic.es This orthogonality provides synthetic chemists with a high degree of control over which part of the molecule is modified at any given time.

On-Resin Manipulations and Derivatizations

The presence of two distinct protecting groups on the glutamic acid residue allows for a variety of on-resin manipulations. After the full peptide chain has been assembled, the allyl ester can be selectively cleaved while the peptide is still attached to the solid support. This exposes a free C-terminal carboxyl group, which can then be subjected to further reactions. For instance, this newly exposed carboxyl group can be coupled with another amino acid or a small molecule, or it can be used to form a cyclic structure.

Similarly, the OtBu group on the side chain can be selectively removed to expose the γ-carboxyl group. This allows for modifications at the side chain, such as the attachment of labels, crosslinkers, or other functional moieties, without affecting the C-terminus or other protected side chains in the peptide. This capability is particularly useful for creating peptides with specific functionalities for applications in diagnostics, therapeutics, and materials science.

Construction of Complex Peptide Architectures

The unique protecting group scheme of this compound makes it an invaluable tool for the synthesis of non-linear and complex peptide structures.

Synthesis of Cyclic Peptides (e.g., Lactam Bridges)

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. The formation of a lactam bridge, an amide bond between the side chain of an acidic amino acid and the N-terminus or the side chain of a basic amino acid, is a common strategy for peptide cyclization. conicet.gov.aruq.edu.au

This compound is instrumental in the on-resin synthesis of lactam-bridged cyclic peptides. conicet.gov.aruq.edu.auacs.org In a typical strategy, a linear peptide is assembled on a solid support. The peptide sequence includes a glutamic acid residue introduced using Fmoc-Glu(OAll)-OH (derived from the title compound) and another amino acid with a free amine in its side chain (e.g., lysine). After assembly of the linear precursor, the allyl protecting group on the glutamic acid side chain is selectively removed using a palladium catalyst. nih.govuq.edu.au This exposes the γ-carboxyl group, which can then be activated and reacted with the free amine of the lysine (B10760008) side chain to form a lactam bridge, all while the peptide remains attached to the resin. conicet.gov.argoogle.com This on-resin cyclization approach is often more efficient than solution-phase cyclization as it minimizes intermolecular side reactions. thieme-connect.de

Cyclization Step Reagents and Conditions Outcome
Allyl DeprotectionPd(PPh₃)₄, Scavenger (e.g., morpholine (B109124) or dimethylbarbituric acid) in an inert solvent. nih.govacs.orgSelective removal of the allyl ester, exposing the γ-carboxyl group of the glutamic acid residue.
Lactam Bridge FormationCoupling reagents (e.g., HBTU, PyBOP) and a base (e.g., DIPEA) in a suitable solvent like DMF. google.comIntramolecular amide bond formation between the glutamic acid side chain and a free amine, resulting in a cyclic peptide.

Preparation of Branched and Dendritic Peptides

Branched and dendritic peptides, with their unique three-dimensional structures, have applications in drug delivery, diagnostics, and immunology. The orthogonal protecting groups of this compound facilitate the synthesis of these complex architectures. nih.gov

For the synthesis of branched peptides, the glutamic acid residue can serve as a branching point. After incorporation into the main peptide chain, the allyl protecting group on the side chain can be selectively removed. The exposed carboxyl group can then be used as an anchor point to grow a second peptide chain, creating a branched structure. nih.gov This process can be repeated to create highly branched or dendritic peptides. The OtBu group on what was originally the C-terminus can be removed at a later stage to allow for further modifications or to reveal the free acid.

Regioselective Functionalization in Complex Biomolecules

The ability to selectively deprotect either the side chain or the C-terminus of the glutamic acid residue makes this compound a powerful tool for the regioselective functionalization of complex biomolecules. This is particularly important when specific sites on a peptide or protein need to be modified without affecting other reactive groups.

Applications in Non-Peptide Organic Synthesis (as a source of protected glutamic acid)

The utility of this compound extends beyond the assembly of polypeptides into the realm of complex organic synthesis. In this context, it serves as a versatile, chiral building block, providing a protected glutamic acid scaffold that can be selectively functionalized to create a variety of non-peptidic molecules. The strategic presence of two distinct and orthogonally stable protecting groups—the acid-labile tert-butyl (OtBu) ester on the side chain and the palladium-cleavable allyl ester at the C-terminus—is central to its synthetic value. This arrangement allows chemists to unmask and modify each carboxylic acid function independently, enabling the construction of intricate molecular architectures.

One of the most significant applications in this area is its use as a key intermediate in the synthesis of diagnostic and therapeutic agents. medchemexpress.com For instance, derivatives of protected glutamic acid are fundamental to creating probes that target the prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. medchemexpress.com The glutamic acid core mimics the natural substrate of PSMA, and the protected carboxyl groups serve as handles for attaching chelators for radioisotopes (for PET/SPECT imaging) or cytotoxic drugs (for therapy). medchemexpress.com The ability to selectively deprotect the allyl ester allows for the introduction of one part of a complex molecule, while the OtBu group remains to protect the side chain during subsequent synthetic steps, or vice-versa.

Furthermore, these protected glutamic acid derivatives are employed in the synthesis of peptidomimetics. These are molecules designed to replicate the biological activity of peptides but with improved metabolic stability and bioavailability. By using this compound as a starting material, chemists can build non-natural backbones or introduce specific side-chain modifications that are not possible with standard peptide synthesis, while retaining the crucial glutamic acid pharmacophore. google.com

The compound also serves as a foundational element for creating specialized linkers used in bioconjugation chemistry. For example, a protected glutamic acid scaffold can be elaborated into a linker molecule designed to attach a solubilizing tag to a protein or peptide. nih.gov In a multi-step synthesis, the allyl ester could be removed to attach one functional moiety, followed by the removal of the OtBu group to attach another, yielding a heterobifunctional linker. nih.gov

Research Findings on Protected Glutamic Acid in Non-Peptide Synthesis

Application AreaRole of Protected Glutamic AcidKey Synthetic AdvantageExample Product Class
Medical Imaging & TherapeuticsCore scaffold for building receptor-targeting molecules. medchemexpress.comOrthogonal protection allows for sequential attachment of imaging agents and linkers.PSMA-targeting probes for prostate cancer imaging and therapy. medchemexpress.com
Peptidomimetic DevelopmentChiral starting material for non-natural backbones. google.comEnables precise spatial arrangement of functional groups to mimic peptide secondary structures.Enzyme inhibitors, receptor antagonists.
Bioconjugation ChemistryFoundation for constructing heterobifunctional linkers. nih.govSelective deprotection of allyl and OtBu groups facilitates the controlled synthesis of complex linkers. nih.govLinkers for attaching solubilizing tags or drugs to antibodies (Antibody-Drug Conjugates).

Role As a Chiral Building Block in Enantioselective Synthesis

Utilization of L-Glutamic Acid Derivatives in Asymmetric Synthesis

L-Glutamic acid and its derivatives are foundational to asymmetric synthesis, providing a readily available source of chirality. beilstein-journals.org The compound H-Glu(Otbu)-Allyl Ester HCl is a prime example of a strategically protected derivative designed for complex molecular construction. The orthogonal nature of the tert-butyl (Otbu) and allyl protecting groups is crucial; the allyl group can be selectively removed under mild conditions using palladium catalysts, leaving the acid-labile Otbu group intact, or vice-versa.

This differential protection allows for precise, stepwise modifications at either the α-carboxyl or γ-carboxyl group without disturbing the rest of the molecule. For instance, in the synthesis of novel glutamic acid analogs, a protected derivative is used to control reaction pathways. A dianion can be formed and subsequently alkylated with stereocontrol, a process dictated by the existing chiral center. nih.gov This method is a powerful tool for creating unnatural amino acids with specific side chains and defined stereochemistry. The synthesis of various 4-substituted glutamic acid derivatives often employs such protected starting materials to achieve high yields and enantioselectivity. nih.gov

Enantioselective Total Syntheses of Natural Products and Analogues

The structural complexity and stereochemical purity required in the total synthesis of natural products and their analogues necessitate the use of chiral building blocks like this compound. While this specific compound may be incorporated into a larger synthetic route, the general strategy of using protected glutamic acids is well-established. These derivatives serve as key fragments, or "chirons," that contain a significant portion of the target molecule's stereochemical information.

For example, a synthetic strategy toward a complex glutamic acid analog designed for specific biological interactions began with a commercially available N-protected glutamic acid derivative with orthogonal tert-butyl and allyl esters. nih.govscispace.com The synthesis involved a highly diastereoselective alkylation at the γ-position. The resulting complex, enantiopure amino acid is a critical component for building larger molecules like peptide macrocycles, which can mimic or inhibit the function of natural proteins. nih.gov The use of such building blocks significantly simplifies the synthetic process, avoiding the need to establish chirality from achiral precursors late in the synthesis.

Preparation of Enantiopure Pharmaceutical Precursors and Intermediates

In medicinal chemistry, the biological activity of a drug is often dependent on its specific stereochemistry. This compound and similar derivatives are instrumental in synthesizing enantiopure precursors for pharmaceutically active compounds. Unnatural amino acids are key building blocks in drug discovery, providing both chirality and functional groups for further elaboration. bioascent.com

A practical application is seen in the development of high-affinity peptide macrocycles that can bind to specific protein targets, such as the Polo-like kinase 1 (Plk1) polo-box domain, which is a target in cancer therapy. nih.govscispace.com The synthesis of these macrocycles utilized a custom-designed glutamic acid analog as the key ring-forming residue. The synthesis of this crucial residue started from an N-Boc-L-glutamic acid α-tert-butyl ester, which was converted to its corresponding allyl ester. nih.gov This intermediate, structurally analogous to this compound, was then elaborated to create the final, complex amino acid building block. This demonstrates the direct application of such derivatives in creating sophisticated, enantiopure intermediates for the development of potential therapeutics.

Application AreaPrecursor Compound FeatureTherapeutic Target Example
OncologyEnantiopure Glutamic Acid AnalogPolo-like kinase 1 (Plk1)
Peptide-based TherapeuticsMacrocyclic Peptide MimeticsProtein-Protein Interactions

Contribution to Chiral Pool Strategies in Organic Chemistry

Chiral pool synthesis is a strategy that utilizes abundant, naturally occurring enantiopure compounds as starting materials. Amino acids, including L-glutamic acid, are cornerstones of this approach. beilstein-journals.org this compound is a direct product of this strategy, where the chirality of L-glutamic acid is harnessed and carried through a synthetic sequence.

The synthesis of a complex, non-natural glutamic acid analog for peptide macrocycles exemplifies the chiral pool concept perfectly. nih.govscispace.com The entire synthesis relies on the pre-existing stereocenter from L-glutamic acid. By starting with this enantiopure compound, chemists can build complex structures with predictable stereochemistry, bypassing the often challenging and costly steps of asymmetric induction or chiral resolution that would be required if starting from achiral materials. The use of orthogonally protected derivatives like this compound enhances the utility of the chiral pool by providing versatile intermediates ready for sophisticated synthetic transformations.

Spectroscopic Characterization Techniques for Protected Amino Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of protected amino acid derivatives. researchgate.net It provides granular information about the chemical environment of individual atoms within a molecule. researchgate.net For complex molecules like protected amino acids, multidimensional NMR techniques are often necessary to resolve spectral overlap and unambiguously assign resonances. nih.govsigmaaldrich.com

¹H NMR spectroscopy offers a detailed picture of the proton environments within a molecule. The chemical shift of each proton is indicative of its electronic surroundings, while the integration of the signal provides a ratio of the number of protons giving rise to that signal. Spin-spin coupling patterns reveal the connectivity of neighboring protons, which is crucial for assembling the molecular structure. libretexts.org

In the case of H-Glu(Otbu)-Allyl Ester HCl, specific proton signals are expected for the allyl group (CH=CH₂, -CH₂-O-), the tert-butyl group (-(CH₃)₃), and the glutamic acid backbone (α-CH, β-CH₂, γ-CH₂). The allyl protons typically appear in the region of δ 5-6 ppm for the vinyl protons and around δ 4.6 ppm for the methylene (B1212753) protons adjacent to the ester oxygen. rsc.orgmagritek.com The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet around δ 1.4-1.5 ppm. rsc.org The protons of the glutamic acid backbone will exhibit characteristic multiplets at distinct chemical shifts.

Table 1: Representative ¹H NMR Data for this compound Moiety Analogs

Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
Allyl -CH=5.80-6.00m
Allyl =CH₂5.20-5.40m
Allyl -CH₂-O-~4.60m
α-CH~4.10t
γ-CH₂~2.50t
β-CH₂~2.20m
tert-Butyl -C(CH₃)₃~1.45s
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. numberanalytics.comnumberanalytics.com Although the natural abundance of the ¹³C isotope is low (~1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. numberanalytics.comnumberanalytics.com Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift is highly sensitive to the carbon's hybridization and electronic environment. udel.edu

For this compound, characteristic signals are expected for the carbonyl carbons of the ester and the carboxylic acid, the carbons of the allyl and tert-butyl groups, and the carbons of the glutamic acid backbone. libretexts.org The carbonyl carbons are typically found in the downfield region of the spectrum (δ 170-180 ppm). The sp² carbons of the allyl group will appear around δ 118-132 ppm, while the sp³ carbons of the tert-butyl group and the glutamic acid backbone will resonate at higher fields. rsc.orgwiley-vch.de The chemical shifts of carbonyl carbons in amino acid derivatives can be influenced by solvent polarity and intramolecular hydrogen bonding. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Typical Chemical Shift (δ, ppm)
C=O (Ester)170-173
C=O (Acid)171-174
Allyl -CH=131-133
Allyl =CH₂118-120
tert-Butyl -C(CH₃)₃~82
Allyl -CH₂-O-~66
α-C~53
γ-C~30
β-C~27
tert-Butyl -C(CH₃)₃~28
Note: These are approximate ranges and can be influenced by experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of molecules by revealing correlations between different nuclei. creative-biostructure.comsci-hub.se

COSY (Correlation Spectroscopy) is a homonuclear technique that maps the coupling relationships between protons. magritek.com Cross-peaks in a COSY spectrum indicate that the two protons are scalar (J)-coupled, typically over two or three bonds. magritek.com This allows for the tracing of proton networks or "spin systems" within the molecule, which is invaluable for assigning the protons of the glutamic acid backbone and the allyl group. creative-biostructure.commagritek.com

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear technique that correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This experiment is extremely useful for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments. It provides a "fingerprint" of the C-H bonds within the molecule.

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, leading to the definitive structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound with high accuracy and to assess its purity. sartorius.com For protected amino acids, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, providing a clear molecular ion peak. uab.edu

For this compound, the expected molecular weight is 279.76 g/mol . In a typical ESI-MS spectrum, the compound would be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 280.1. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, often to within a few parts per million (ppm), which can confirm the elemental composition of the molecule. waters.comsci-hub.box

MS is also a powerful tool for identifying impurities. waters.com Byproducts from the synthesis, such as incompletely protected or deprotected amino acids, or side-products from the coupling reactions, can be detected as additional peaks in the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions to further confirm the structure of the main compound and to identify the structures of any impurities. uab.edu

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. nih.gov Molecules absorb infrared radiation at characteristic frequencies that correspond to the vibrational modes of their chemical bonds. nih.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present:

N-H stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibration of the primary amine hydrochloride.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the aliphatic C-H bonds in the tert-butyl and glutamic acid backbone.

C=O stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group and another strong band for the carboxylic acid carbonyl. pressbooks.pubresearchgate.net

C=C stretch: A medium intensity band around 1645 cm⁻¹ for the carbon-carbon double bond of the allyl group.

C-O stretch: Bands in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the C-O stretching vibrations of the ester and ether linkages of the tert-butyl group. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H (Amine salt)Stretch3000 - 3300 (broad)
C-H (Aliphatic)Stretch2850 - 3000
C=O (Ester)Stretch1730 - 1750 (strong)
C=O (Acid)Stretch1700 - 1725 (strong)
C=C (Allyl)Stretch~1645
C-OStretch1000 - 1300

The IR spectrum provides a quick and effective way to confirm the presence of the key functional groups required in the target molecule.

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While NMR provides information about the structure in solution, X-ray crystallography reveals the molecular conformation and intermolecular interactions in the solid state. nih.govcapes.gov.br

To perform X-ray diffraction analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. nih.gov

For a protected amino acid derivative like this compound, a successful X-ray crystallographic analysis would provide definitive information on:

The absolute configuration of the chiral center (L- or D-glutamic acid).

The bond lengths and bond angles of all atoms in the molecule.

The torsional angles, which define the conformation of the glutamic acid side chain and the protecting groups.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

While obtaining suitable crystals can be a challenge, X-ray diffraction provides the most detailed and unambiguous structural information for a molecule in the solid state. ualberta.camdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique for detecting and quantifying molecules containing chromophores—functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. In the context of protected amino acid derivatives, UV-Vis spectroscopy is particularly valuable for monitoring reactions, determining concentrations, and assessing the purity of compounds, especially during solid-phase peptide synthesis (SPPS). The absorption of UV-Vis light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure.

For a protected amino acid derivative like this compound, its intrinsic chromophoric character is limited. The molecule itself does not possess strong chromophores, such as aromatic rings found in phenylalanine, tyrosine, or tryptophan, which absorb strongly in the near-UV range (250-280 nm). The principal chromophoric moieties within this compound are the carbonyl (C=O) groups of the tert-butyl ester and the allyl ester, and the carbon-carbon double bond (C=C) of the allyl group. These groups undergo electronic transitions (π → π* and n → π*), but their absorption maxima typically lie in the far-UV region (below 220 nm), which can be difficult to measure accurately with standard spectrophotometers due to interference from solvents and oxygen.

However, the relevance of UV-Vis spectroscopy becomes significant when this derivative is used in peptide synthesis, often in conjunction with chromophoric protecting groups. The most common application is the quantification of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group. mostwiedzy.pl Although this compound is presented with a free amino group (H-), its coupling in SPPS involves a preceding Fmoc-protected amino acid on the solid support, or it could be Fmoc-protected itself (as Fmoc-Glu(Otbu)-Allyl Ester).

The Fmoc group is cleaved from the peptide resin using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mostwiedzy.pl This cleavage reaction results in the formation of a dibenzofulvene-piperidine adduct, which is a strong chromophore. mostwiedzy.pl By measuring the absorbance of the cleavage solution, one can accurately determine the concentration of the released adduct and thus quantify the loading of the amino acid on the resin. rsc.org This method is a cornerstone of SPPS for ensuring that each coupling step proceeds to completion. mostwiedzy.pl

Key Research Findings:

Fmoc Quantification: The dibenzofulvene-piperidine adduct exhibits characteristic absorption maxima at approximately 289-290 nm and 300-301 nm. mostwiedzy.plrsc.org The molar extinction coefficient (ε) at 301 nm is widely cited as 7800 M⁻¹cm⁻¹, allowing for precise calculation of the quantity of deprotected Fmoc groups using the Beer-Lambert law. rsc.org

Charged Amino Acid Absorption: Research has shown that even non-aromatic amino acids with charged side chains, such as glutamic acid, can display significant absorption in the 250-400 nm range at high concentrations. nih.gov This phenomenon is attributed to photoinduced charge transfer (CT) transitions and may contribute minimally to the UV-Vis profile of this compound, particularly as it is a hydrochloride salt. nih.gov

Peptide Bond Absorption: The peptide bond itself absorbs light in the far-UV region, typically around 190-230 nm. This absorption can be used to quantify peptides, but it is less specific than monitoring a chromophoric side chain or protecting group.

The table below summarizes the UV-Vis absorption data relevant to the characterization of protected amino acid derivatives in peptide synthesis.

ChromophoreTypical λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Context/Notes
Dibenzofulvene-piperidine adduct3017800Formed during Fmoc deprotection with piperidine; used for quantification. mostwiedzy.plrsc.org
Dibenzofulvene-piperidine adduct289-2905800A secondary peak for the Fmoc deprotection adduct. mostwiedzy.pl
Peptide Bond (n → π)~210-220LowWeak absorption characteristic of the amide bond.
Peptide Bond (π → π)~190HighStrong absorption, but susceptible to interference.
Allyl Group (C=C)~170-190~10,000Absorbs in the far-UV, generally outside the range of standard lab spectrophotometers.
Ester Carbonyl (C=O)~205-215~50-100Weak n → π* transition, also in the far-UV.

Computational and Theoretical Investigations of Protected Amino Acid Systems

Molecular Modeling and Conformational Analysis of H-Glu(Otbu)-Allyl Ester Hydrochloride

Molecular modeling and conformational analysis are essential tools for understanding the three-dimensional structure and flexibility of molecules like H-Glu(OtBu)-Allyl Ester HCl. These computational techniques allow researchers to predict the most stable arrangements of atoms in space, known as conformers, and the energy barriers between them.

The conformational landscape of protected amino acids is influenced by the nature of the protecting groups. mdpi.com For this compound, the bulky tert-butyl group on the side chain and the flexible allyl group on the alpha-carboxyl group introduce specific steric constraints that dictate the preferred spatial arrangement. Molecular dynamics (MD) simulations can be employed to explore the conformational space of this molecule in different solvent environments. nih.govnih.gov These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior.

This table is generated based on general principles of molecular modeling of protected amino acids.

Quantum Chemical Studies of Esterification and Deprotection Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful for elucidating the mechanisms of chemical reactions at the electronic level. scirp.orgrsc.org These methods can be applied to study both the formation (esterification) and cleavage (deprotection) of the ester groups in this compound.

Esterification: The synthesis of this compound involves the selective esterification of the α- and γ-carboxylic acid groups of glutamic acid. For example, the synthesis of a related compound involved a Mitsunobu esterification using allyl alcohol. rsc.org Quantum chemical modeling can be used to investigate the transition states and reaction pathways of such esterification reactions, helping to understand the observed regioselectivity. researchgate.net

Deprotection: The key utility of this compound lies in the orthogonal deprotection of its two ester groups. The allyl group is typically removed under mild conditions using a palladium catalyst, while the tert-butyl group is cleaved using strong acids like trifluoroacetic acid (TFA). rsc.orggoogle.com

Quantum chemical studies can model these deprotection reactions to provide detailed mechanistic insights. For the palladium-catalyzed deallylation, calculations can map out the energy profile of the catalytic cycle, including the formation of π-allyl palladium complexes and the subsequent nucleophilic attack that releases the free carboxylic acid. acs.orgresearchgate.net Similarly, for the acid-catalyzed deprotection of the tert-butyl ester, computational models can illustrate the protonation of the ester oxygen followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and isobutene. acs.org These studies help in optimizing reaction conditions and understanding the chemoselectivity of the deprotection steps.

Table 2: Theoretical Investigation of Deprotection Mechanisms

Deprotection Reaction Key Intermediates/Transition States Computational Method
Allyl Ester Cleavage (Pd-catalyzed) π-Allyl palladium complex, Nucleophilic attack transition state. DFT, often with a focus on organometallic reaction pathways. acs.org

| tert-Butyl Ester Cleavage (Acid-catalyzed) | Protonated ester, Tert-butyl cation formation transition state. | DFT with implicit or explicit solvent models. acs.org |

This table outlines the general computational approaches to studying the deprotection of commonly used protecting groups in peptide synthesis.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers the ability to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mpg.de Comparing these predicted spectra with experimental data serves as a powerful method for structural verification and conformational analysis. nih.govnih.gov

For this compound, quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comyoutube.com The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. Discrepancies between predicted and experimental shifts can often be rationalized in terms of specific conformations or intermolecular interactions in solution. mdpi.com

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. mpg.de These calculations help in assigning the characteristic absorption bands observed experimentally, such as the carbonyl stretches of the two different ester groups and the N-H vibrations of the ammonium (B1175870) group. The calculated IR spectra of different low-energy conformers can be compared to the experimental spectrum to infer the dominant conformation in the sample.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for Protected Glutamic Acid Derivatives

Spectroscopic Data Predicted Range (Typical for similar structures) Typical Experimental Range
¹H NMR (δ, ppm) Allyl (CH₂): ~4.6; Allyl (CH=): ~5.9; Allyl (=CH₂): ~5.3; α-CH: ~4.1; Side-chain CH₂: ~2.0-2.5; t-Butyl (CH₃): ~1.45 Consistent with predicted ranges, specific values depend on solvent and concentration. libretexts.org
¹³C NMR (δ, ppm) C=O (Allyl Ester): ~170; C=O (t-Butyl Ester): ~172; t-Butyl (C): ~82; t-Butyl (CH₃): ~28 Consistent with predicted ranges. mdpi.com

| IR (cm⁻¹) | C=O Stretch (Ester): 1730-1750; N-H Stretch (Ammonium): 3000-3300 | Consistent with predicted ranges. |

This table provides approximate values based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule. Actual experimental and predicted values can vary.

Docking and Molecular Dynamics Simulations in Peptide Design Contexts

When this compound is incorporated into a peptide chain, its side chain can play a crucial role in the peptide's interaction with biological targets like proteins or enzymes. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze these interactions. researchgate.netnih.gov

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand (the peptide) when it binds to a receptor (the target protein) to form a stable complex. nih.gov If a peptide containing the Glu(OtBu) residue is being designed, docking studies can help visualize how the bulky tert-butylated side chain fits into a binding pocket. This can inform the design of peptides with improved binding affinity and selectivity.

Molecular Dynamics Simulations: Following docking, MD simulations can be run on the peptide-protein complex to assess its stability and dynamics over time. researchgate.netaip.org These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For a peptide containing a deprotected glutamic acid residue (after cleavage of the tert-butyl group), MD simulations can reveal how the now-negatively-charged carboxylate side chain interacts with the protein and surrounding water molecules, which can be critical for the peptide's function. researchgate.net The use of protected amino acids in simulations can also be important for modeling the folding process of peptides in various environments. biorxiv.org

These computational approaches are integral to modern drug discovery and peptide design, allowing for the rational design of peptide-based therapeutics. The unique properties of this compound make it a valuable tool in these endeavors, and computational studies provide the atomic-level understanding necessary to harness its full potential. rsc.org

Future Research Directions and Methodological Innovations

Development of Greener Synthetic Routes for H-Glu(Otbu)-Allyl Ester Hydrochloride

The pursuit of green chemistry principles in peptide synthesis is driving research into more environmentally benign methods for producing amino acid derivatives like H-Glu(Otbu)-Allyl Ester Hydrochloride. Key areas of investigation include the use of enzymatic catalysis and the adoption of aqueous reaction media to minimize the reliance on hazardous organic solvents.

Enzymatic approaches offer a promising alternative to traditional chemical synthesis. nih.govpnas.org Lipases and other enzymes can be employed for the selective esterification and protection of amino acids, often with high stereospecificity and under mild reaction conditions. mdpi.comnih.gov Research is ongoing to identify or engineer enzymes that can efficiently catalyze the synthesis of complex protected amino acids, potentially reducing the number of synthetic steps and the amount of waste generated. researchgate.net

Furthermore, the development of water-soluble protecting groups and the use of micellar catalysis are being explored to facilitate peptide synthesis in aqueous environments. greentech.fr This approach not only reduces the environmental footprint but can also simplify purification processes. The overarching goal is to develop a synthetic route to H-Glu(Otbu)-Allyl Ester Hydrochloride that is not only efficient and scalable but also aligns with the principles of sustainable chemistry. researchgate.netacs.org

Exploration of Novel, More Efficient Protecting Groups and Deprotection Conditions

The strategic use of protecting groups is fundamental to successful peptide synthesis. While the tert-butyl (Otbu) and allyl ester groups of H-Glu(Otbu)-Allyl Ester Hydrochloride offer orthogonal protection, research continues to explore novel protecting groups and more efficient deprotection methods. peptide.comnih.gov

The ideal protecting group should be stable under a wide range of reaction conditions yet be removable with high selectivity and efficiency under mild conditions. iris-biotech.de Researchers are investigating new protecting groups for the side chains of glutamic acid and other amino acids that offer enhanced stability or can be cleaved under unique, non-interfering conditions. scispace.comjst.go.jp This would expand the repertoire of orthogonal protection schemes available to peptide chemists, enabling the synthesis of more complex and novel peptide structures.

Improvements in deprotection conditions are also a key focus. For the allyl group, palladium-catalyzed deprotection is the standard method. acsgcipr.org Current research aims to develop more efficient and environmentally friendly catalytic systems, including the use of microwave-assisted deprotection to accelerate the reaction and reduce reagent consumption. biotage.comresearchgate.net The development of catalysts that are more robust, require lower loadings, and can be easily removed and recycled would significantly enhance the green credentials of this deprotection step.

Protecting Group CombinationDeprotection ConditionsOrthogonality
Fmoc/tBuBase (e.g., piperidine) / Strong Acid (e.g., TFA)High
Boc/Benzyl (B1604629)Strong Acid (e.g., TFA) / Catalytic HydrogenationHigh
Alloc/Allyl EsterPalladium CatalystHigh

Integration with Advanced Automated Synthesis Platforms

The automation of solid-phase peptide synthesis (SPPS) has revolutionized the field, enabling the rapid and reliable production of peptides. formulationbio.comamericanpeptidesociety.orgnih.gov Future developments will focus on the seamless integration of specialized building blocks like H-Glu(Otbu)-Allyl Ester Hydrochloride into fully automated workflows.

Modern automated peptide synthesizers are increasingly incorporating features such as microwave heating to enhance coupling and deprotection efficiencies. beilstein-journals.org The development of automated protocols for the on-resin deprotection of the allyl group is a significant area of interest. google.com This would allow for the automated, site-specific modification of peptides, such as cyclization or branching, without manual intervention.

The ability to perform complex, multi-step synthetic transformations, including the selective removal of the allyl group and subsequent on-resin modifications, within a single automated platform would dramatically increase the throughput and efficiency of synthesizing complex peptides and peptide libraries. rsc.org

Expanding Applications in Material Science and Bioconjugation Chemistry

The unique chemical functionalities of H-Glu(Otbu)-Allyl Ester Hydrochloride, particularly the versatile allyl group, open up exciting possibilities for its application beyond traditional peptide synthesis, notably in material science and bioconjugation.

In material science, glutamic acid-based polymers are of great interest due to their biocompatibility and biodegradability. mdpi.comnih.govgrafiati.com The incorporation of H-Glu(Otbu)-Allyl Ester Hydrochloride into polymers would introduce a reactive handle (the allyl group) for post-polymerization modification. tandfonline.comnih.gov This could be utilized to graft other molecules onto the polymer backbone, creating functional materials for applications in drug delivery, tissue engineering, and diagnostics. researchgate.net

In the realm of bioconjugation, the allyl group can participate in a variety of chemical reactions, including thiol-ene "click" chemistry. nih.govnih.gov This bioorthogonal reaction allows for the selective and efficient labeling of peptides and proteins containing an allyl-functionalized amino acid. bachem.comiris-biotech.de By incorporating H-Glu(Otbu)-Allyl Ester Hydrochloride into a peptide sequence, researchers can introduce a specific site for conjugation with fluorescent dyes, imaging agents, or drug molecules. researchgate.netrsc.orgnih.govwm.edugbiosciences.com This capability is crucial for the development of sophisticated diagnostic tools and targeted therapeutics.

Application AreaPotential Use of H-Glu(Otbu)-Allyl Ester HClKey Enabling Chemistry
Material Science Creation of functionalized, biodegradable polymers.Post-polymerization modification via the allyl group.
Bioconjugation Site-specific labeling of peptides and proteins.Thiol-ene "click" chemistry with the allyl group.
Drug Delivery Development of targeted drug-peptide conjugates.Covalent attachment of drugs to the allyl handle.
Diagnostics Synthesis of peptide-based imaging agents.Conjugation of imaging moieties via the allyl group.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for H-Glu(OtBu)-Allyl Ester HCl?

  • Methodology : The compound is synthesized via sequential protection of glutamic acid derivatives. A common route involves:

  • Step 1 : Condensation of H-Glu(OtBu)-OtBu·HCl with 4-nitrophenyl chloroformate in anhydrous DCM using DIPEA as a base (0°C to RT, 1 hour) .
  • Step 2 : Introduction of the allyl ester group via coupling reactions, such as using Pd/C under hydrogenation conditions or HATU/DIPEA-mediated activation .
    • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the tert-butyl (OtBu) and allyl ester groups.

Q. How is this compound characterized for identity and purity?

  • Physicochemical Properties :

  • Molecular Formula : C₁₃H₂₄ClNO₄ (allied form) .
  • Molecular Weight : 279.77 g/mol (allyl ester variant) .
  • Boiling Point : 311.1°C (for di-tert-butyl analog) .
    • Analytical Techniques :
  • NMR : To confirm esterification and absence of impurities.
  • HPLC/MS : For purity assessment, especially critical in peptide synthesis .

Q. What are the storage and handling recommendations for this compound?

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Solubility : Soluble in DMSO, methanol (with sonication), and water (limited) . Avoid prolonged exposure to moisture to prevent ester hydrolysis.

Advanced Research Questions

Q. What challenges arise during the use of this compound in reductive amination?

  • Case Study : In attempts to couple H-Glu(OtBu)-OAll (229) with a tripeptide isostere (223), reductive amination failed despite 5-day reaction times. The secondary amine's hindered nucleophilicity likely impeded the reaction .
  • Mitigation Strategies :

  • Use stronger reducing agents (e.g., NaBH₃CN instead of NaBH(OAc)₃).
  • Optimize stoichiometry and solvent polarity (e.g., THF vs. DCM) .

Q. How can researchers optimize allyl ester deprotection in complex peptide syntheses?

  • Deprotection Methods :

  • Palladium-Catalyzed Removal : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) with nucleophiles like morpholine in THF/MeOH .
  • Acid Sensitivity : The allyl group is stable under acidic conditions, making it compatible with tert-butyl deprotection (e.g., using TFA) .
    • Monitoring : Track depletion of the allyl signal via ¹H NMR (δ 5.8–5.2 ppm for allyl protons).

Q. What analytical workflows are recommended for detecting side-products in this compound-based syntheses?

  • Common Side-Reactions :

  • Ester Hydrolysis : Detectable via LC-MS by observing mass shifts (+18 Da for hydrolyzed products).
  • Incomplete Coupling : Use Kaiser test or MALDI-TOF for free amine detection .
    • Advanced Techniques :
  • 2D NMR (HSQC, COSY) : To resolve stereochemical ambiguities in peptide intermediates.
  • X-ray Crystallography : For structural confirmation in crystallizable derivatives .

Q. How do tert-butyl and allyl ester groups influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • Role of Protecting Groups :

  • OtBu : Provides steric shielding for the γ-carboxyl group, minimizing unintended side-chain reactions .
  • Allyl Ester : Enables orthogonal deprotection, critical for sequential coupling strategies .
    • Compatibility : The allyl group is stable under Fmoc deprotection conditions (piperidine/DMF), allowing selective removal in multi-step syntheses .

Data Contradictions and Resolution

  • Molecular Weight Variability : lists Mw = 279.77 for H-Glu(OtBu)-OAll·HCl (allyl ester), while reports Mw = 295.80 for the di-tert-butyl analog (H-Glu(OtBu)-OtBu·HCl). This discrepancy reflects structural differences (allyl vs. tert-butyl esters), not data conflicts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.